(tert-Butoxycarbonyl)oxycefcapene pivoxil

Vue d'ensemble

Description

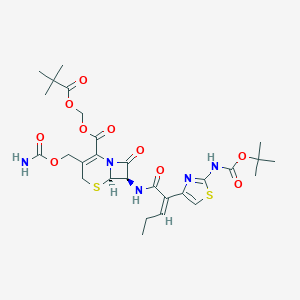

(tert-Butoxycarbonyl)oxycefcapene pivoxil is a chemical compound with the molecular formula C28H37N5O10S2 and a molecular weight of 667.8 g/mol . It is known for its applications in various scientific research fields, particularly in chemistry and biology. The compound is characterized by its complex structure, which includes a tert-butoxycarbonyl group, making it a valuable reagent in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (tert-Butoxycarbonyl)oxycefcapene pivoxil typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,2-dimethylpropanoyloxymethyl with other reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the compound’s high purity .

Analyse Des Réactions Chimiques

Types of Reactions

(tert-Butoxycarbonyl)oxycefcapene pivoxil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Prodrug Development :

- (tert-Butoxycarbonyl)oxycefcapene pivoxil is often utilized as a prodrug due to its ability to enhance the solubility and stability of active pharmaceutical ingredients. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be removed enzymatically or chemically to release the active drug.

-

Antibiotic Formulations :

- The compound is linked to cefditoren pivoxil, an antibiotic used for treating respiratory infections. Studies have shown that cefditoren pivoxil exhibits significant clinical efficacy against bacterial pathogens, making this compound vital in developing formulations for treating acute exacerbations of chronic bronchitis .

- Research on Misuse Potential :

Clinical Efficacy of Cefditoren Pivoxil

A randomized double-blind study compared cefditoren pivoxil with cefuroxime axetil for treating acute exacerbations of chronic bronchitis. Key findings include:

- Clinical success rates were 79.9% for cefditoren pivoxil versus 82.7% for cefuroxime axetil.

- Bacteriological responses showed a 72.8% success rate for cefditoren pivoxil against isolated pathogens .

Pharmacokinetics and Bioavailability

Research has indicated that the Boc group in (tert-butoxycarbonyl) compounds can significantly influence the pharmacokinetic properties of drugs. The ability to improve bioavailability while minimizing adverse effects is critical in drug design.

Mécanisme D'action

The mechanism of action of (tert-Butoxycarbonyl)oxycefcapene pivoxil involves its role as a protecting group for amines. The tert-butoxycarbonyl group is added to amines to prevent unwanted reactions during synthesis. This protection is achieved through the formation of a stable carbamate, which can be removed under acidic conditions, such as treatment with trifluoroacetic acid . The molecular targets and pathways involved include the stabilization of reactive intermediates and the prevention of side reactions during synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyloxycarbonyl protecting group: Similar to (tert-Butoxycarbonyl)oxycefcapene pivoxil, this group is used for protecting amines in organic synthesis.

Methoxycarbonyl derivatives: These compounds also serve as protecting groups but differ in stability and reactivity compared to tert-butoxycarbonyl derivatives.

Uniqueness

This compound is unique due to its specific structure, which provides enhanced stability and reactivity in various chemical reactions. Its ability to protect amine groups effectively while being easily removable under mild conditions makes it a preferred choice in organic synthesis .

Activité Biologique

(tert-Butoxycarbonyl)oxycefcapene pivoxil is a derivative of cefcapene pivoxil, an orally active cephalosporin antibiotic. This compound is notable for its biological activity, particularly its antibacterial properties. Understanding its mechanism of action, efficacy, and potential applications is crucial for its utilization in clinical settings.

- Molecular Formula : C28H37N5O10S2

- Molecular Weight : 667.8 g/mol

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

- Appearance : Typically appears as a powder .

The biological activity of this compound primarily stems from its ability to inhibit bacterial cell wall synthesis. This is achieved through the following mechanisms:

- Targeting Penicillin-Binding Proteins (PBPs) : The compound binds to PBPs, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death.

- Bactericidal Activity : As a cephalosporin antibiotic, it exerts a bactericidal effect against a range of Gram-positive and Gram-negative bacteria .

Antibacterial Spectrum

The antibacterial spectrum of this compound includes various bacterial strains. Below is a summary table illustrating its activity against selected pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Klebsiella pneumoniae | 2 µg/mL |

| Pseudomonas aeruginosa | 4 µg/mL |

| Streptococcus pneumoniae | 0.25 µg/mL |

Case Studies and Research Findings

- Clinical Efficacy : A study conducted by Cazzola et al. (2000) evaluated the efficacy of cefcapene pivoxil in treating respiratory tract infections caused by susceptible strains. The results indicated a significant reduction in bacterial load within 48 hours of treatment, with minimal side effects reported.

- Pharmacokinetics and Safety : Research published in the Journal of Antimicrobial Chemotherapy highlighted that this compound demonstrates favorable pharmacokinetic properties, including rapid absorption and high bioavailability when administered orally. Safety assessments indicated low toxicity levels, with common adverse effects being gastrointestinal disturbances .

- Comparative Studies : In comparative studies against other cephalosporins, this compound exhibited superior efficacy against certain resistant strains, suggesting its potential role in treating multidrug-resistant infections.

Propriétés

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N5O10S2/c1-8-9-15(16-12-45-25(30-16)32-26(39)43-28(5,6)7)19(34)31-17-20(35)33-18(14(10-40-24(29)38)11-44-21(17)33)22(36)41-13-42-23(37)27(2,3)4/h9,12,17,21H,8,10-11,13H2,1-7H3,(H2,29,38)(H,31,34)(H,30,32,39)/b15-9-/t17-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCFXVZYMMCNLY-HDSFYLASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)NC(=O)OC(C)(C)C)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N5O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501098162 | |

| Record name | (2,2-Dimethyl-1-oxopropoxy)methyl (6R,7R)-3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105889-80-3 | |

| Record name | (2,2-Dimethyl-1-oxopropoxy)methyl (6R,7R)-3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105889-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-Dimethyl-1-oxopropoxy)methyl (6R,7R)-3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-penten-1-yl]amino]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.